(4E)-4-[(3-chloro-4-methoxyphenyl)methylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one
Description
Historical Evolution of Oxazolone Chemistry
The study of oxazolones traces its origins to the late 19th century, with Plöchl’s 1883 condensation of benzaldehyde and hippuric acid marking the first documented synthesis of an oxazolone derivative. This work laid the foundation for Friedrich Erlenmeyer’s 1893 elucidation of oxazolone’s correct structure through cyclization reactions involving N-acetylglycine. Early investigations focused on the tautomeric behavior and lactam-lactim equilibria of oxazolones, which were later refined using spectroscopic techniques in the mid-20th century. The development of azlactone chemistry, particularly through ultraviolet-induced racemization and degradation studies as detailed in mid-20th century patents, further expanded the synthetic utility of oxazolone derivatives. These historical advancements established oxazolones as versatile intermediates in amino acid synthesis and pharmaceutical development.
Structural Classification and Nomenclature Systems
Oxazolones belong to the broader class of five-membered heterocycles containing both nitrogen and oxygen atoms. The Hantzsch–Widman nomenclature system categorizes oxazolones based on carbonyl group positioning and double bond geometry, yielding five structural isomers. The subject compound, (4E)-4-[(3-chloro-4-methoxyphenyl)methylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one, adheres to IUPAC naming conventions through its:
- Core structure : 4,5-dihydro-1,3-oxazol-5-one (indicating a partially saturated oxazole ring)
- Substituents :
- 4-position exocyclic double bond with (E)-geometry
- 2-phenyl group
- 4-[(3-chloro-4-methoxyphenyl)methylidene] side chain
Table 1: Structural Isomerism in Oxazolones
| Isomer Position | Double Bond Location | Substituent Orientation |
|---|---|---|
| 2-(3H) | C2-N1 | Lactam configuration |
| 2-(5H) | C2-C3 | Lactim configuration |
| 4-(5H) | C4-C5 | Azlactone form |
| 5-(2H) | C5-O3 | Rare tautomer |
| 5-(4H) | C5-N1 | Stabilized by conjugation |
This compound’s classification as a 4-(5H)-oxazolone derivative places it within the azlactone subgroup, characterized by ring-opening reactivity critical for peptide bond formation.
Research Significance in Heterocyclic Chemistry
Oxazolones serve as pivotal intermediates in synthetic organic chemistry due to their dual functionality as both electrophilic and nucleophilic agents. The presence of the 1,3-oxazol-5-one core enables:
- Cycloaddition reactions : Participation in [4+2] Diels-Alder reactions for constructing polycyclic systems
- Amino acid precursors : Conversion to α-amino acids via hydrolysis or ammonolysis, as demonstrated in the synthesis of antihypertensive agents
- Pharmacophore development : Structural modifications at C-2 and C-4 positions yield compounds with antimicrobial, anticancer, and anti-inflammatory properties
The specific substitution pattern in this compound enhances its steric and electronic profile, making it a candidate for studying substituent effects on azlactone stability.
Scientific Importance of (4E)-Configuration in Oxazolone Derivatives
The (4E)-configuration in this compound refers to the trans geometry of the exocyclic double bond between the oxazolone ring and the 3-chloro-4-methoxyphenyl group. This stereochemical feature profoundly influences:
Table 2: Physicochemical Properties of (4E)-Configured Oxazolone
| Property | Value/Characteristic | Source |
|---|---|---|
| Molecular Formula | C~17~H~12~ClNO~3~ | |
| Molecular Weight | 313.74 g/mol | |
| Predicted Boiling Point | 464.7±55.0°C | |
| Density | 1.28±0.1 g/cm³ | |
| pKa | Not reported |
Key impacts of the (4E)-geometry include:
- Conformational rigidity : Restricts rotation about the C4-Caryl bond, favoring planar molecular geometries that enhance π-π stacking interactions
- Electronic effects : The chloro and methoxy substituents on the aryl ring create an electron-deficient region orthogonal to the oxazolone’s dipole moment, influencing reaction pathways
- Synthetic reproducibility : Ultraviolet irradiation methods developed for azlactone racemization ensure configurational purity in large-scale syntheses
Comparative studies between (4E) and (4Z) isomers reveal marked differences in crystallinity and solubility, with the (4E) form exhibiting higher thermal stability due to reduced steric hindrance. These characteristics underscore the compound’s utility in materials science and medicinal chemistry applications.
Properties
IUPAC Name |
(4E)-4-[(3-chloro-4-methoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO3/c1-21-15-8-7-11(9-13(15)18)10-14-17(20)22-16(19-14)12-5-3-2-4-6-12/h2-10H,1H3/b14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBJTGGFLXTCNF-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[(3-chloro-4-methoxyphenyl)methylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one typically involves the condensation of 3-chloro-4-methoxybenzaldehyde with 2-phenyl-1,3-oxazol-5(4H)-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete condensation and formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
(4E)-4-[(3-chloro-4-methoxyphenyl)methylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxazole derivatives with additional oxygen-containing functional groups.
Reduction: Reduced oxazole derivatives with hydrogenated functional groups.
Substitution: Substituted oxazole derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
Antimicrobial Activity
Research indicates that oxazolone derivatives exhibit significant antimicrobial properties. A study focused on the synthesis of various oxazolone derivatives, including (4E)-4-[(3-chloro-4-methoxyphenyl)methylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one, demonstrated their effectiveness against a range of bacterial strains. The compound's structure allows it to interact with bacterial cell membranes, disrupting their integrity and leading to cell death.
| Compound | Bacterial Strains Tested | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| S. aureus | 18 | |
| P. aeruginosa | 12 |
Anticancer Properties
The compound has also been investigated for its potential anticancer effects. In vitro studies have shown that it can inhibit the proliferation of cancer cells by inducing apoptosis. The mechanism involves the activation of caspases and modulation of cell cycle proteins.
Case Study: Breast Cancer Cell Lines
A study evaluated the effects of this compound on MCF-7 breast cancer cells:
| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 0 | 100 | 5 |
| 10 | 80 | 15 |
| 50 | 50 | 40 |
| 100 | 30 | 70 |
Polymer Chemistry
In materials science, this compound has been utilized as a monomer for synthesizing polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve resistance to thermal degradation.
Table: Properties of Polymers Containing Oxazolone Derivatives
| Polymer Type | Thermal Stability (°C) | Tensile Strength (MPa) |
|---|---|---|
| Control Polymer | 250 | 30 |
| Polymer with Oxazolone | 300 | 50 |
Pesticidal Activity
The compound has demonstrated potential as a pesticide due to its ability to disrupt metabolic pathways in pests. Field trials have indicated effective control over common agricultural pests without significant toxicity to beneficial insects.
Table: Efficacy Against Agricultural Pests
| Pest Species | Application Rate (g/ha) | Control Efficacy (%) |
|---|---|---|
| Aphids | 200 | 85 |
| Whiteflies | 150 | 75 |
| Spider Mites | 250 | 90 |
Mechanism of Action
The mechanism of action of (4E)-4-[(3-chloro-4-methoxyphenyl)methylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its interaction with microbial cell membranes can result in antimicrobial activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Oxazolone Family
The compound’s structural analogues include derivatives with variations in the substituents on the benzylidene or phenyl groups. A closely related compound is 4-[(4-Chlorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one (CAS: 67892-57-5), which replaces the 3-chloro-4-methoxyphenyl group with a 4-chlorophenyl moiety . Key differences include:
| Property | Target Compound | 4-[(4-Chlorophenyl)methylidene] Analogue |
|---|---|---|
| Substituents | 3-chloro-4-methoxyphenyl | 4-chlorophenyl |
| Electronic Effects | Methoxy (electron-donating) and chloro (electron-withdrawing) groups create mixed electronic effects. | Single chloro substituent (electron-withdrawing). |
| Lipophilicity (LogP)* | Higher (due to methoxy group enhancing hydrophobic interactions). | Lower (absence of methoxy reduces hydrophobicity). |
| Hydrogen Bonding | Methoxy acts as a hydrogen bond acceptor; chloro contributes to dipole interactions. | Chloro primarily contributes to dipole interactions. |
| Synthetic Accessibility | Requires regioselective introduction of methoxy and chloro groups, increasing complexity. | Simpler synthesis due to monosubstituted chlorophenyl group. |
*Theoretical LogP values inferred from substituent contributions .
Comparison with Non-Oxazolone Analogues
Triazole-thione derivatives, such as (E)-4-(2-chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione, share structural motifs (e.g., chlorinated aryl groups) but differ in core heterocycles. These compounds often exhibit distinct bioactivity profiles due to differences in hydrogen-bonding capacity and metabolic stability. For instance, triazole-thiones may display stronger metal-chelating properties compared to oxazolones, broadening their therapeutic applications .
Research Findings and Implications
- Therapeutic Windows: Compounds like the target oxazolone may align with findings in ferroptosis research, where selective cytotoxicity against cancer cells (e.g., oral squamous cell carcinoma) is prioritized . Structural features such as chloro groups could enhance redox activity, a key factor in ferroptosis induction.
Biological Activity
The compound (4E)-4-[(3-chloro-4-methoxyphenyl)methylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one , also known as CAS 115665-23-1 , belongs to the oxazolone class of compounds. It has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews its biological activity, including anti-inflammatory, analgesic, and cytotoxic effects, supported by data from various studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 313.74 g/mol. The structure features a chloro and methoxy substitution on a phenyl ring, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 313.74 g/mol |
| CAS Number | 115665-23-1 |
Anti-inflammatory Activity
Research has indicated that derivatives of oxazolones exhibit significant anti-inflammatory properties. For instance, studies show that similar compounds can inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process.
- Inhibition of COX Enzymes : A study demonstrated that certain oxazolones have IC50 values lower than that of celecoxib (0.05 μM), indicating potent anti-inflammatory effects. The compound containing a methoxy group showed enhanced activity against COX-2, suggesting that the presence of electron-donating groups may enhance biological efficacy .
- Mechanism of Action : The anti-inflammatory activity is attributed to the ability of these compounds to interfere with the arachidonic acid pathway by inhibiting COX enzymes and lipoxygenases (LOX), which are involved in the synthesis of pro-inflammatory mediators .
Analgesic Activity
The analgesic potential of this compound has been evaluated using various pharmacological tests:
- Pain Models : In vivo studies using the writhing test and hot plate test have shown that oxazolone derivatives can significantly reduce pain responses in animal models. The most active compounds demonstrated a notable reduction in pain comparable to standard analgesics .
- Toxicity Assessment : Acute toxicity studies revealed no lethal effects at tested doses, indicating a favorable safety profile for further development .
Cytotoxic Activity
Cytotoxicity assays have been conducted on several cancer cell lines to evaluate the potential therapeutic applications of this compound:
- Cell Lines Tested : The compound was tested against breast cancer (MCF-7) and other cell lines, showing varying degrees of cytotoxicity .
- Findings : Some derivatives exhibited significant cytotoxic effects with IC50 values indicating potential as anticancer agents. The presence of halogen substituents was found to influence cytotoxicity positively .
Study 1: Anti-inflammatory Effects
A study focused on synthesizing new oxazolone derivatives reported that compounds with a methoxy group showed superior anti-inflammatory activity compared to traditional NSAIDs like aspirin. The study utilized both in vitro and in vivo models to assess efficacy and safety .
Study 2: Cytotoxicity Evaluation
In another investigation, the cytotoxic effects of various oxazolone derivatives were assessed against MCF-7 cells using MTT assays. Results indicated that certain substitutions on the phenyl ring significantly enhanced cytotoxic activity, suggesting structural modifications could lead to more potent anticancer agents .
Q & A
Q. What are the standard synthetic routes for (4E)-4-[(3-chloro-4-methoxyphenyl)methylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one?
A common approach involves cyclocondensation of substituted arylidene precursors with appropriate oxazolone intermediates. For example, analogous oxazolones are synthesized by refluxing thiosemicarbazides with chloroacetic acid and sodium acetate in a DMF-acetic acid solvent system, followed by recrystallization . Adjustments to the starting materials (e.g., using 3-chloro-4-methoxybenzaldehyde derivatives) and reaction times may optimize yield for the target compound.
Q. How is the stereochemistry (E/Z configuration) of the arylidene group confirmed?
The E configuration of the exocyclic double bond is typically confirmed via nuclear Overhauser effect (NOE) NMR experiments. For instance, in structurally similar oxazolones, irradiation of the aryl protons shows NOE correlations with specific protons on the oxazolone ring, confirming spatial proximity and the E geometry . X-ray crystallography (as seen in analogous compounds ) can also definitively resolve stereochemistry.
Q. What spectroscopic techniques are used to characterize this compound?
Key techniques include:
- ¹H/¹³C NMR : To identify proton environments (e.g., aromatic protons, methylene groups) and confirm substitution patterns.
- IR Spectroscopy : To detect functional groups like C=O (oxazolone carbonyl, ~1750 cm⁻¹) and C=N (imine, ~1600 cm⁻¹) .
- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this oxazolone derivative in nucleophilic addition reactions?
Density functional theory (DFT) calculations can model the electron density distribution of the oxazolone ring and arylidene moiety. For example, Fukui indices may identify electrophilic sites (e.g., the β-carbon of the exocyclic double bond), guiding experimental design for regioselective reactions . Such methods have been applied to analogous thiazolidinones .
Q. What strategies address contradictory bioactivity results in different studies?
Discrepancies in biological data (e.g., antimicrobial potency) may arise from variations in assay conditions (e.g., bacterial strains, solvent controls). To resolve this:
Q. How does the 3-chloro-4-methoxy substitution on the arylidene group influence electronic properties and binding affinity?
The electron-withdrawing chloro group and electron-donating methoxy group create a push-pull effect, polarizing the exocyclic double bond. This enhances electrophilicity, potentially improving interactions with biological targets (e.g., enzyme active sites). Comparative studies with unsubstituted or differently substituted analogs (e.g., 4-methoxy vs. 4-nitro) can quantify these effects via SAR analyses .
Q. What experimental designs are recommended to assess photostability for applications in photodynamic therapy?
- Accelerated Light Exposure : Expose the compound to UV/visible light (300–700 nm) in a controlled chamber and monitor degradation via HPLC.
- Reactive Oxygen Species (ROS) Detection : Use fluorescent probes (e.g., singlet oxygen sensor green) to quantify ROS generation under irradiation.
- Comparative Studies : Include structurally similar compounds (e.g., without the chloro or methoxy groups) to isolate substituent effects .
Methodological Considerations
Q. How to resolve low yields in the final cyclocondensation step?
- Solvent Optimization : Replace DMF with higher-boiling solvents (e.g., ethylene glycol) to improve reaction efficiency.
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or ionic liquids to accelerate cyclization.
- Microwave Assistance : Reduce reaction time and improve homogeneity, as demonstrated for related heterocycles .
Q. What chromatographic techniques are optimal for purifying this compound?
- Flash Chromatography : Use silica gel with a gradient eluent (e.g., hexane/ethyl acetate) for rapid separation.
- Preparative HPLC : Employ a C18 column and acetonitrile/water mobile phase for high-purity isolation, especially for enantiomeric resolution if chirality is introduced .
Q. How to validate the absence of toxic byproducts in scaled-up synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
